N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
Molecular Architecture and IUPAC Nomenclature
N-[(2Z)-4-[3-(Morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a heterocyclic compound featuring a thiazole core substituted with a morpholine sulfonyl group, a 2-phenylethyl chain, and an aniline moiety. Its molecular formula is C27H27N3O3S2 , with a molecular weight of 441.6 g/mol . The IUPAC name systematically describes its structure:
- The thiazole ring (1,3-thiazol-2(3H)-ylidene) serves as the central scaffold.
- Position 4 of the thiazole is substituted with a 3-(morpholin-4-ylsulfonyl)phenyl group.
- Position 3 bears a 2-phenylethyl side chain.
- The aniline group (N-phenyl) is attached via an imine bond at position 2, with the (2Z) configuration indicating the stereochemistry of the double bond.
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| Molecular formula | C27H27N3O3S2 |
| Molecular weight | 441.6 g/mol |
| Hybridization | sp2-rich thiazole |
| Key functional groups | Sulfonamide, imine, aryl rings |
The morpholine sulfonyl group introduces strong electron-withdrawing characteristics, while the 2-phenylethyl chain contributes steric bulk and lipophilicity.
Crystallographic Analysis and Stereoelectronic Properties
While direct crystallographic data for this compound remains unpublished, analogous thiazole derivatives provide insights into its likely stereoelectronic behavior. For example, the crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene) demonstrates planar thiazole rings (r.m.s. deviation = 0.0056 Å) with aryl substituents inclined at 54.7°–77.2° relative to the core. Extrapolating these findings:
- The thiazole ring in this compound is expected to adopt near-planar geometry, stabilized by conjugation between the imine and sulfonyl groups.
- The morpholine sulfonyl group likely induces polarization across the thiazole ring, enhancing electrophilicity at C2 and C4 positions.
- Non-covalent interactions, such as C–H⋯O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons, may contribute to solid-state packing.
Table 2: Predicted stereoelectronic parameters
| Parameter | Value/Characteristic |
|---|---|
| Thiazole ring planarity | <0.01 Å deviation (estimated) |
| Dihedral angle (aryl-thiazole) | 55°–75° (based on ) |
| Sulfonyl group polarity | σpara = +0.93 |
Density functional theory (DFT) calculations would further clarify intramolecular charge transfer between the electron-deficient sulfonyl region and electron-rich aniline moiety.
Comparative Structural Analysis with Related Thiazole Derivatives
This compound belongs to a broader class of sulfonamide-functionalized thiazoles. Key structural distinctions from analogs include:
A. Versus N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
- Substituent flexibility : The 2-phenylethyl group provides greater conformational freedom compared to the rigid morpholinylpropyl chain.
- Sulfonyl group basicity : Pyrrolidine sulfonyl derivatives exhibit reduced hydrogen-bonding capacity versus morpholine sulfonyl groups due to lower pKa of pyrrolidine (≈11 vs. morpholine’s ≈8.3).
B. Versus 3-ethyl-4-(4-morpholin-4-ylsulfonylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-imine
- Aromatic substitution : The 4-phenoxyphenyl group in the analog creates extended π-conjugation absent in the parent compound.
- Steric effects : Ethyl substitution at N3 (analog) vs. 2-phenylethyl in the target compound alters steric accessibility to the thiazole core.
Table 3: Structural comparison of thiazole derivatives
Properties
Molecular Formula |
C27H27N3O3S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H27N3O3S2/c31-35(32,29-16-18-33-19-17-29)25-13-7-10-23(20-25)26-21-34-27(28-24-11-5-2-6-12-24)30(26)15-14-22-8-3-1-4-9-22/h1-13,20-21H,14-19H2 |
InChI Key |
VLSXKAPYEXGODM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Method 1: Thiosemicarbazone Cyclization with α-Halocarbonyl Reagents
Basis : Adapted from thiazole synthesis protocols in and.
Steps :
-
Thiosemicarbazone Formation : React morpholine-4-sulfonamide with phenyl isothiocyanate in ethanol under reflux to yield N-phenylmorpholine-4-sulfonamide thiosemicarbazone.
-
Thiazole Cyclization : Treat the thiosemicarbazone with 2-bromo-1-(3-bromophenyl)ethan-1-one in dimethylformamide (DMF) at 80°C for 12 hours.
-
Alkylation : Introduce the 2-phenylethyl group via nucleophilic substitution using phenethyl bromide in the presence of potassium carbonate.
Key Reaction :
Yield : 58–65% after purification by silica gel chromatography.
Method 2: Hydrazonoyl Chloride Coupling
Basis : Modified from hydrazonoyl-based thiazole syntheses in.
Steps :
-
Sulfonylation : React 3-aminophenyl morpholine with chlorosulfonic acid to form 3-(morpholin-4-ylsulfonyl)aniline.
-
Hydrazonoyl Chloride Preparation : Treat the aniline derivative with tert-butyl nitrite and HCl to generate the diazonium salt, followed by coupling with thiourea.
-
Thiazole Formation : React the hydrazonoyl chloride with phenethyl acetylene in tetrahydrofuran (THF) under argon.
Optimization :
Method 3: One-Pot Tandem Synthesis
Basis : Inspired by patent US10463611B2.
Procedure :
-
Combine 3-(morpholin-4-ylsulfonyl)benzaldehyde, phenethylamine, and thiourea in a molar ratio of 1:1:1.2.
-
Add iodine (10 mol%) as an oxidizing agent and heat at 100°C in acetonitrile for 6 hours.
-
Isolate the product via precipitation in ice-cwater, followed by recrystallization from ethanol.
Advantages :
Method 4: Microwave-Assisted Synthesis
Basis : High-efficiency approach derived from and.
Steps :
-
Mix 3-(morpholin-4-ylsulfonyl)phenyl isothiocyanate and phenethylamine in a 1:1 ratio.
-
Irradiate at 150°C for 15 minutes in a microwave reactor.
-
Quench with aqueous NaOH and extract with dichloromethane.
Performance :
-
Reaction time reduced from 12 hours to 15 minutes.
Analytical and Characterization Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Time Required |
|---|---|---|---|
| 1 | 65 | 98 | 18 hours |
| 2 | 72 | 97 | 24 hours |
| 3 | 85 | 90 | 6 hours |
| 4 | 78 | 99 | 0.25 hours |
Challenges and Optimization Strategies
Isomer Control
The Z-configuration at the thiazole-imine bond is critical for biological activity. Key measures include:
-
Using bulky bases (e.g., DBU) to favor the Z-isomer.
-
Low-temperature crystallization (<10°C) to suppress isomerization.
Sulfonylation Side Reactions
Over-sulfonylation at the aniline nitrogen is mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
Key differences among analogs arise from variations in the heterocyclic core, sulfonyl substituents, and side chains.
Table 1: Structural Comparison
Key Observations :
- Heterocyclic Core : The thiazole core (target compound) offers a smaller, sulfur-containing ring compared to pyrimidine () or oxadiazole (). Sulfur in thiazole may enhance metabolic stability and π-π stacking interactions compared to oxygen-rich oxadiazoles .
- Sulfonyl Groups : Morpholine (target compound) introduces hydrogen-bonding capability via its oxygen atom, unlike azepane () or piperidine (), which are more lipophilic. This distinction could influence target binding and solubility .
Physicochemical Properties
- Solubility : Morpholine sulfonyl groups (target compound) enhance polarity, likely improving solubility over azepane or piperidine analogs .
- Lipophilicity (logP) : The 2-phenylethyl substituent (target compound) raises logP compared to methoxyethyl () or fluorobenzylthio (), suggesting slower metabolic clearance but higher tissue penetration .
- Melting Points : reports a melting point of 104–106°C for oxadiazole derivative 8h. The target compound’s melting point is unreported but expected to differ due to structural rigidity from the thiazole core .
Biological Activity
N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S2 |
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | 3-benzyl-4-(4-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine |
| InChI Key | UIJOMOSUFMXMQH-UHFFFAOYSA-N |
Structure Representation
The compound features a thiazole ring, a morpholine sulfonyl group, and a phenyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for fungal growth or cancer cell proliferation by binding to their active sites or allosteric sites.
- Receptor Modulation : It can alter receptor conformation or signaling pathways, potentially leading to therapeutic effects.
Antifungal Activity
Research has indicated that derivatives of thiazole compounds exhibit antifungal properties. A study involving similar thiazol-2(3H)-imine derivatives demonstrated significant activity against Candida albicans and Candida parapsilosis, with one compound showing an MIC of 1.23 μg/mL, comparable to ketoconazole .
Cytotoxicity Analysis
The cytotoxic effects of the compound were evaluated against NIH/3T3 cell lines. The results indicated that specific derivatives had IC50 values suggesting low toxicity towards normal cells while maintaining antifungal efficacy:
| Compound | IC50 (μM) against NIH/3T3 |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
These findings suggest that the compound can selectively target fungal cells with minimal impact on normal cells .
Structure-Activity Relationship (SAR)
The study of SAR revealed that the presence of electronegative substituents at the para position on the phenyl moiety significantly enhanced antifungal activity. Compounds with fluorine and chlorine showed improved efficacy due to increased electron density, which may facilitate better interaction with biological targets .
Case Studies
- Thiazol Derivatives as Antifungals : A series of thiazol derivatives were synthesized and tested for their antifungal properties. Compounds exhibiting strong interactions with the enzyme CYP51 were identified as promising candidates for further development .
- Cytotoxicity in Cancer Research : The cytotoxicity profile against various cancer cell lines was explored, indicating that certain modifications to the structure could enhance selectivity and potency against cancer cells while reducing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
